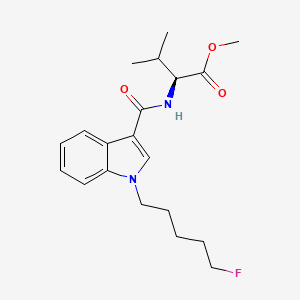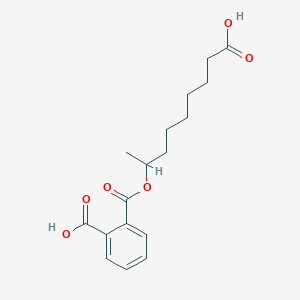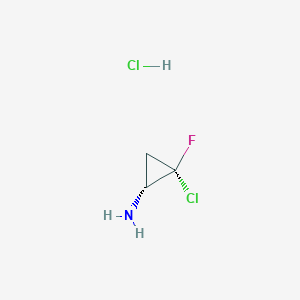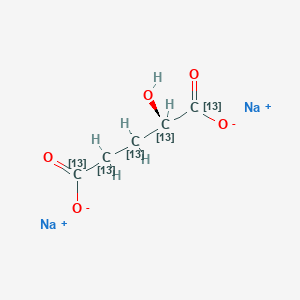
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is an organophosphorus compound that features a unique combination of boron and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron typically involves the reaction of methylphenylphosphine with 2-methoxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or phosphorus atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of phosphine-borane complexes.
Substitution: Substituted derivatives where the boron or phosphorus atoms are replaced by other functional groups.
科学的研究の応用
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers, particularly those requiring precise control over molecular architecture.
作用機序
The mechanism of action of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic cycles. It can also participate in electron transfer processes, influencing the reactivity of the metal center and facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Tris(2-methoxyphenyl)phosphine: A similar compound used as a ligand in catalysis.
Chlorobis(2-methoxyphenyl)phosphine: Another related compound used in cycloaddition reactions and asymmetric hydrogenation.
Uniqueness
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is unique due to its dual functionality, incorporating both boron and phosphorus atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
特性
InChI |
InChI=1S/C14H15BOP/c1-16-13-10-6-7-11-14(13)17(2,15)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNFXZDHTLKUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=P(C)(C1=CC=CC=C1)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)








